molecular formula C13H11N5O2S B12222694 N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide CAS No. 883301-42-6

N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12222694
CAS No.: 883301-42-6
M. Wt: 301.33 g/mol
InChI Key: FQVFFWLTCADUHV-UHFFFAOYSA-N
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Description

N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a chemical compound that features a tetrazole ring attached to a phenyl group, which is further connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent sulfonamide formation. One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring. This is followed by a coupling reaction with a benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative .

Scientific Research Applications

N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide
  • N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide
  • N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide

Uniqueness

N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to its specific combination of a tetrazole ring and a benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

883301-42-6

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H11N5O2S/c19-21(20,13-7-2-1-3-8-13)15-11-5-4-6-12(9-11)18-10-14-16-17-18/h1-10,15H

InChI Key

FQVFFWLTCADUHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3

solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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